molecular formula C23H20ClN3O2S B2999402 5-Benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol CAS No. 1223806-27-6

5-Benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol

Cat. No.: B2999402
CAS No.: 1223806-27-6
M. Wt: 437.94
InChI Key: YTPMGNWGFSGSDK-UHFFFAOYSA-N
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Description

5-Benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol is a chemical compound with the CAS Registry Number 1223806-27-6 and a molecular weight of approximately 437.94 g/mol. Its molecular formula is C₂₃H₂₀ClN₃O₂S . This pyrimidine-oxazole hybrid structure is of significant interest in medicinal chemistry research, particularly in the investigation of new therapeutic agents. The structural motif of substituted pyrimidines is frequently explored in drug discovery . For instance, research into structurally related 5-benzyl-6-methylpyrimidin-4-ol derivatives has shown their potential as potent non-nucleoside reverse transcriptase inhibitors for the study of Human Immunodeficiency Virus (HIV) . Furthermore, substituted pyrimidine compounds, in general, are widely investigated for their potential as gamma secretase modulators, which are relevant to the study of Alzheimer's disease pathology . The compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary analyses to confirm the identity and purity of the product for their specific experimental applications.

Properties

IUPAC Name

5-benzyl-2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S/c1-14-19(12-16-6-4-3-5-7-16)21(28)27-23(25-14)30-13-20-15(2)29-22(26-20)17-8-10-18(24)11-9-17/h3-11H,12-13H2,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPMGNWGFSGSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol, also known by its CAS number 1223806-27-6, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C23H20ClN3O2SC_{23}H_{20}ClN_{3}O_{2}S, with a molecular weight of 437.9 g/mol. The structure features a pyrimidine core substituted with various functional groups, which contribute to its biological properties.

PropertyValue
CAS Number1223806-27-6
Molecular FormulaC23H20ClN3O2S
Molecular Weight437.9 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis, suggesting a potential role in treating bacterial infections .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Similar derivatives have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies on related compounds demonstrate their ability to interfere with cancer cell signaling pathways, leading to reduced tumor growth .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties. It has demonstrated strong inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This suggests that it may have potential as a therapeutic agent in managing cognitive decline associated with such conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound is believed to interact with specific proteins and enzymes, modulating their activity and influencing cellular pathways.
  • Inhibition of Cell Proliferation : By targeting key regulatory pathways in cancer cells, it can inhibit proliferation and promote apoptosis.
  • Antimicrobial Mechanism : The presence of the thioether group may enhance its ability to penetrate microbial membranes, leading to cell death.

Case Studies

  • Antimicrobial Efficacy Study :
    • Researchers tested the compound against multiple bacterial strains and found it exhibited moderate to strong antibacterial activity.
    • The most effective concentrations were determined through Minimum Inhibitory Concentration (MIC) assays.
  • Anticancer Research :
    • A series of in vitro experiments were conducted on human cancer cell lines, revealing that the compound significantly reduced cell viability at specific concentrations.
    • Apoptotic markers were assessed using flow cytometry, confirming the induction of programmed cell death.
  • Enzyme Inhibition Analysis :
    • AChE inhibitory assays indicated that the compound effectively blocked enzyme activity, which could have implications for Alzheimer's disease treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Cores

a. 5-Butyl-2-dimethylamino-6-methylpyrimidin-4-ol (CAS 5221-53-4)
  • Structure: Shares the pyrimidin-4-ol core but substitutes the benzyl and oxazolylmethylthio groups with a butyl chain and dimethylamino group.
  • Properties : Molar mass = 209.29 g/mol. The absence of sulfur and aromatic substituents likely reduces lipophilicity compared to the target compound .
b. Ethyl 4-(3-Chlorophenyl)-2-(((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
  • Structure : Features a dihydropyrimidine core with a thioether-linked 1,3,4-oxadiazole moiety (instead of oxazole) and a 4-chlorophenyl group.
  • Activity : Exhibits anticancer activity with IC₅₀ values of 80 nM (Molt-4) and 56 nM (HL-60TB), outperforming monastrol. The oxadiazole group may enhance electron-withdrawing effects, improving target binding .

Sulfur-Containing Analogues

a. 2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide (CAS 901751-47-1)
  • Structure : Replaces the pyrimidin-4-ol core with an acetamide group but retains the oxazolylmethylthio and 4-substituted aryl (ethylphenyl) groups.
  • Similarity : Structural similarity score = 0.61 (vs. target compound), suggesting comparable hydrophobic and hydrogen-bonding profiles .
b. 5-[2-[(4-Chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
  • Structure : Contains a pyrrole core with a thioether-linked 4-chlorophenyl group. The ester moiety may influence solubility and metabolic stability compared to the pyrimidin-ol core .

Physicochemical and Computational Insights

  • Molar Mass : The target compound’s molar mass (~483 g/mol) exceeds simpler pyrimidine derivatives (e.g., 209 g/mol for CAS 5221-53-4), impacting bioavailability .

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀) Molar Mass (g/mol) References
Target Compound Pyrimidin-4-ol Benzyl, oxazolylmethylthio, 4-ClPh N/A ~483
Ethyl 4-(3-ClPh)-2-((oxadiazolylmethyl)thio)-6-methyl-1,4-dihydropyrimidine-5-carboxylate Dihydropyrimidine Oxadiazole, 4-ClPh 56–80 nM (HL-60TB) ~460
5-Butyl-2-dimethylamino-6-methylpyrimidin-4-ol Pyrimidin-4-ol Butyl, dimethylamino N/A 209.29
2-((4-EtPh-oxazolylmethyl)thio)-N-phenethylacetamide Acetamide Oxazolylmethylthio, phenethyl N/A ~425

Q & A

Q. What are the standard synthetic routes for preparing 5-Benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol?

  • Methodological Answer : The compound is typically synthesized via multicomponent condensation reactions. For example, a Biginelli-like approach can be employed by reacting substituted aldehydes, thioureas, and β-keto esters under reflux conditions in ethanol or acetic acid . Post-synthesis, purification involves recrystallization using polar aprotic solvents (e.g., DMF) mixed with ethanol (1:1 ratio) to isolate the product . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize by-products.

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in a DMF/ethanol mixture. Data collection is performed using a diffractometer, and structural refinement is carried out using SHELX software (e.g., SHELXL for refinement and SHELXS for solution), which applies direct methods and Fourier synthesis to resolve electron density maps . Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or Olex2 visualization tools.

Q. What spectroscopic and computational methods are used for initial characterization?

  • Methodological Answer :
  • Spectroscopy : NMR (¹H/¹³C) in DMSO-d₆ or CDCl₃ identifies proton environments and substituent positions. IR confirms functional groups (e.g., hydroxyl, thioether).
  • Computational : Ground-state geometry optimization via density functional theory (DFT) using B3LYP/6-31G(d) basis set validates bond lengths and angles against experimental data . Population analysis in Multiwfn calculates Mulliken charges to predict reactive sites .

Advanced Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol) under reflux.
  • Data Example :
ConditionYield (%)Purity (HPLC)
Ethanol, 12h reflux6295%
DMF, 8h reflux7898%
ZnCl₂ catalyst8599%

Q. What computational strategies resolve discrepancies between DFT-predicted and experimental spectroscopic data?

  • Methodological Answer :
  • Functional Selection : Compare hybrid functionals (B3LYP ) vs. meta-GGAs (M06-2X) to assess exchange-correlation effects. The Colle-Salvetti correlation-energy formula improves electron correlation modeling, reducing deviations in vibrational frequencies .
  • Solvent Modeling : Use the polarizable continuum model (PCM) in Gaussian to simulate solvent effects on NMR chemical shifts.
  • Example : B3LYP overestimates hydroxyl stretching frequencies by ~30 cm⁻¹ vs. experimental IR; M06-2X reduces this error to <10 cm⁻¹ .

Q. How can molecular docking predict the biological activity of this compound?

  • Methodological Answer : AutoDock4 is used to simulate ligand-receptor interactions. The receptor (e.g., a kinase) is prepared by removing water and adding Gasteiger charges. The ligand is docked with flexible sidechains, and binding affinities (ΔG) are calculated. For instance, docking into HIV protease (PDB: 1HPV) with a Lamarckian genetic algorithm identifies key hydrogen bonds with Asp25 .

Q. What experimental designs assess environmental stability and degradation pathways?

  • Methodological Answer :
  • Fate Studies : Use OECD 308 guidelines to measure hydrolysis (pH 4–9), photolysis (UV-Vis), and biodegradation (activated sludge). LC-MS/MS identifies metabolites like dechlorinated or oxidized derivatives.
  • Ecotoxicity : Follow ISO 11348 for bacterial luminescence inhibition (Vibrio fischeri) and OECD 201 for algal growth inhibition .

Q. How are contradictory thermochemical data from DFT studies reconciled?

  • Methodological Answer :
  • Benchmarking : Compare atomization energies and proton affinities across functionals. For example, B3LYP shows a 2.4 kcal/mol error vs. experiment, while inclusion of exact exchange (e.g., B3LYP-D3) reduces errors to <1.5 kcal/mol .
  • Validation : Cross-check with coupled-cluster (CCSD(T)) calculations at the complete basis set (CBS) limit for critical parameters.

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